

Spectral Data Analysis of 4-Methoxy-2-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-2-nitrobenzaldehyde

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Introduction

4-Methoxy-2-nitrobenzaldehyde is a key aromatic intermediate in organic synthesis, finding applications in the pharmaceutical and chemical industries. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the benzaldehyde scaffold, imparts distinct chemical reactivity and spectroscopic characteristics. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Methoxy-2-nitrobenzaldehyde**, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Properties

Property	Value
IUPAC Name	4-Methoxy-2-nitrobenzaldehyde
Molecular Formula	C ₈ H ₇ NO ₄ [1]
Molecular Weight	181.15 g/mol [1]
CAS Number	22996-21-0 [1]
Appearance	Solid
Melting Point	95.5-96 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Methoxy-2-nitrobenzaldehyde** is characterized by distinct signals for the aldehydic, aromatic, and methoxy protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.4	Singlet	1H	Aldehyde (-CHO)
~7.8	Doublet	1H	Aromatic (H-6)
~7.5	Doublet of doublets	1H	Aromatic (H-5)
~7.3	Doublet	1H	Aromatic (H-3)
~3.9	Singlet	3H	Methoxy (-OCH ₃)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
~189	Aldehyde Carbonyl (C=O)
~162	Aromatic (C-4)
~150	Aromatic (C-2)
~133	Aromatic (C-6)
~128	Aromatic (C-1)
~120	Aromatic (C-5)
~110	Aromatic (C-3)
~56	Methoxy (-OCH ₃)

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Methoxy-2-nitrobenzaldehyde**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

- ¹H NMR:
 - Pulse Program: Standard single-pulse
 - Number of Scans: 16-32
 - Spectral Width: ~16 ppm
 - Relaxation Delay: 1-5 s

- ^{13}C NMR:
 - Pulse Program: Proton-decoupled
 - Number of Scans: 1024-4096
 - Spectral Width: ~240 ppm
 - Relaxation Delay: 2 s

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2900-2800	Medium	Aldehydic C-H Stretch
~1700	Strong	Aldehydic C=O Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1520, ~1340	Strong	Asymmetric & Symmetric NO_2 Stretch
~1250	Strong	Aryl-O- CH_3 Asymmetric Stretch
~1020	Medium	Aryl-O- CH_3 Symmetric Stretch

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount of **4-Methoxy-2-nitrobenzaldehyde** with dry potassium bromide (KBr) powder in a mortar and pestle.

- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the FTIR spectrometer.

Instrument Parameters:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
181	High	$[\text{M}]^+$ (Molecular Ion)
180	Moderate	$[\text{M}-\text{H}]^+$
152	Moderate	$[\text{M}-\text{CHO}]^+$
135	Moderate	$[\text{M}-\text{NO}_2]^+$
107	Moderate	$[\text{M}-\text{NO}_2-\text{CO}]^+$
77	Moderate	$[\text{C}_6\text{H}_5]^+$

Experimental Protocol: Mass Spectrometry

Instrumentation:

- Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray Ionization Mass Spectrometer (ESI-MS).

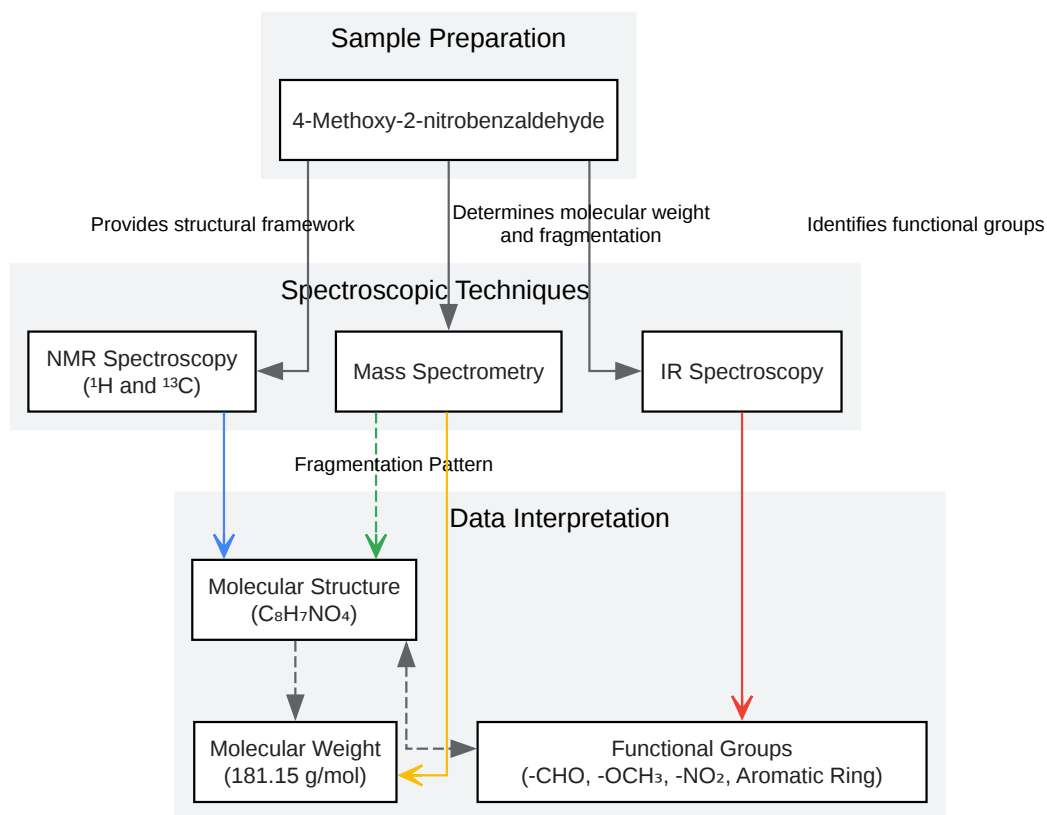
GC-MS (Electron Ionization - EI) Parameters:

- Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).
- Injection: Inject a small volume of the solution into the GC.
- GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature program to ensure good separation.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 300.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques used for the characterization of **4-Methoxy-2-nitrobenzaldehyde**.

Spectroscopic Analysis Workflow for 4-Methoxy-2-nitrobenzaldehyde



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References

- 1. 4-Methoxy-2-nitrobenzaldehyde | C₈H₇NO₄ | CID 357691 - PubChem [pubchem.ncbi.nlm.nih.gov]
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